2-(thiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-thiophen-2-yl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c19-14(9-11-3-1-7-20-11)18-10-12-15(17-6-5-16-12)13-4-2-8-21-13/h1-8H,9-10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKZRSCNEMQSRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCC2=NC=CN=C2C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the cannabinoid-1 (CB1) receptor . The CB1 receptor is a part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as mood, appetite, pain sensation, and memory.
Mode of Action
The compound interacts with the CB1 receptor, acting as a potent and selective antagonist . This means it binds to the receptor and blocks its activation, preventing the receptor’s normal function. The interaction is mainly governed by van der Waals forces.
Biochemical Pathways
By blocking the CB1 receptor, the compound can affect various biochemical pathways regulated by the endocannabinoid system. These include the modulation of neurotransmitter release in the central and peripheral nervous system, which can have downstream effects on pain sensation, mood, appetite, and other physiological processes.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific physiological context. Given its role as a CB1 receptor antagonist, it could potentially lead to decreased activation of the endocannabinoid system, which could affect mood, pain sensation, appetite, and other processes.
Biological Activity
Chemical Structure and Properties
The chemical structure of 2-(thiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide features a thiophene ring and a pyrazine moiety which may contribute to its biological properties. The compound can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 268.37 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The compound's mechanism of action is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors. It is hypothesized that the thiophene and pyrazine rings enhance the compound's ability to bind to these targets through hydrophobic interactions and hydrogen bonding.
Antiviral Activity
Recent studies have indicated that derivatives containing thiophene and pyrazine structures exhibit significant antiviral activity. For example, compounds similar to this compound have shown efficacy against various viral strains, including Hepatitis C Virus (HCV) and Dengue Virus (DENV).
Case Study: Inhibition of HCV NS5B Polymerase
In vitro studies demonstrated that certain analogs of this compound inhibited HCV NS5B polymerase with IC50 values in the low micromolar range (e.g., 0.35 μM), suggesting potential therapeutic applications in treating HCV infections .
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory properties of thiophene derivatives. Compounds with similar structures have been shown to inhibit COX-2 activity effectively, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Case Study: COX Inhibition Assay
In a comparative study, several thiophene-containing compounds were evaluated for their COX-2 inhibitory activity. The most potent inhibitors demonstrated IC50 values around 0.04 μmol, indicating strong anti-inflammatory potential .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the thiophene or pyrazine rings can significantly influence the compound's pharmacological profile.
Key Findings
- Substituent Effects : Substituents on the thiophene ring can enhance binding affinity to biological targets.
- Ring Variations : Altering the position of substituents on the pyrazine ring has shown to impact antiviral efficacy.
- Hybrid Structures : Combining different heterocycles may lead to compounds with improved biological activities.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 2-(thiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide typically involves the reaction of thiophene derivatives with pyrazine and acetamide functionalities. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as NMR spectroscopy and mass spectrometry for characterization. For instance, the compound can be synthesized through acylation reactions involving thiophene derivatives and pyrazole intermediates, leading to the formation of the desired acetamide structure .
Antitumor Activity
Recent studies have highlighted the potential of thiophene-containing compounds, including this compound, as selective inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cancer cell proliferation. Research indicates that derivatives with thiophene moieties exhibit significant PI3K inhibitory activity, particularly against the PI3Kγ isoform, which is implicated in various cancers. The most potent compounds demonstrated IC50 values significantly lower than those of established inhibitors like LY294002 .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Studies have shown that thiophene-based derivatives exhibit substantial inhibition against a range of bacterial and fungal strains. For example, compounds derived from similar structures have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, suggesting that this compound may possess comparable properties .
Computational Studies
Computational modeling techniques, including molecular docking simulations, have been employed to elucidate the binding interactions between this compound and its biological targets. These studies reveal that the compound's thiophene moiety plays a critical role in enhancing binding affinity through π–π interactions and hydrogen bonding with key residues in target proteins such as PI3K .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares the target compound with structurally related acetamides, highlighting key differences in functional groups, heterocyclic cores, and synthetic approaches:
Key Structural Differences and Implications
Pyrazine vs. Coumarin or Benzothiazole Cores :
- The pyrazine ring in the target compound is electron-deficient due to its two nitrogen atoms, which may enhance hydrogen-bonding capacity and solubility compared to coumarin (compound 16) or benzothiazole derivatives (e.g., ). Pyrazine’s aromaticity could also influence π-π stacking interactions in biological targets .
Thiophene Substitution Patterns: Unlike N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (I), which has a cyano group on the thiophene ring, the target compound lacks electron-withdrawing substituents. This difference may reduce its reactivity in nucleophilic substitution reactions but improve metabolic stability .
Amide Linker Modifications: Compounds such as 5c () feature extended conjugated systems (e.g., enone groups), which may enhance UV absorption or redox activity.
Spectroscopic and Crystallographic Insights
- IR Spectroscopy: The target compound’s amide C=O stretch (~1650–1700 cm⁻¹) would align with reported values for N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (I) . Pyrazine C=N stretches (~1550 cm⁻¹) may further distinguish its IR profile.
- NMR Spectroscopy : Thiophene protons in the target compound are expected at δ 6.8–7.5 ppm (similar to compound I ), while pyrazine protons (if present) would appear downfield (δ 8.5–9.5 ppm) due to electron withdrawal by nitrogen atoms.
- Crystallography : While the target’s structure is unreported, related compounds like I () were analyzed via single-crystal X-ray diffraction, revealing planar amide groups and intermolecular hydrogen bonds. Pyrazine’s rigidity might promote similar packing motifs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions to achieve high yield and purity of 2-(thiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide?
- Methodological Answer : Synthesis requires multi-step reactions with careful optimization of temperature (e.g., 60–80°C), solvent selection (polar aprotic solvents like DMF or ethanol), and reaction time (monitored via TLC/HPLC). Intermediate purification via column chromatography is critical to eliminate byproducts. Catalysts such as bases (e.g., NaH) may enhance coupling efficiency .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm aromatic proton environments and acetamide connectivity. Mass spectrometry (HRMS) validates molecular weight, while HPLC assesses purity (>95%). Elemental analysis ensures stoichiometric accuracy. For crystalline derivatives, X-ray diffraction resolves 3D structure .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light. Monitor degradation via HPLC and identify degradation products using LC-MS. Store in inert atmospheres (argon) at −20°C to prolong shelf life .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer : Synthesize derivatives with modifications to the thiophene (e.g., halogenation) or pyrazine (e.g., substitution with methyl/cyano groups). Test in vitro against target enzymes (e.g., kinases) or cancer cell lines (MTT assays). Use molecular docking (AutoDock) to predict binding affinities and guide structural refinements .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Re-evaluate assay conditions (e.g., pH, co-solvents) that may alter compound solubility or protein interactions. Validate purity via HPLC and confirm target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Cross-reference with structurally similar analogs to identify confounding substituents .
Q. How can computational methods predict the compound’s interactions with biological targets?
- Methodological Answer : Perform density functional theory (DFT) to map electronic properties (HOMO/LUMO) influencing reactivity. Use molecular dynamics (MD) simulations (e.g., GROMACS) to model protein-ligand binding dynamics. Validate predictions with fluorescence quenching assays or crystallography .
Q. What experimental approaches mitigate side reactions during synthesis?
- Methodological Answer : Introduce protecting groups (e.g., Boc for amines) during intermediate steps. Optimize stoichiometry to avoid over-substitution. Use Schlenk techniques for moisture-sensitive reactions. Monitor intermediates in real-time via in-situ FTIR to detect undesired byproducts .
Q. How do key functional groups (thiophene, pyrazine, acetamide) influence reactivity in biological systems?
- Methodological Answer : Thiophene’s sulfur atom participates in π-π stacking with aromatic residues in enzyme active sites. The pyrazine ring’s nitrogen atoms facilitate hydrogen bonding, while the acetamide group mimics peptide bonds, enhancing target affinity. Test via alanine scanning mutagenesis or competitive inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
